Triethylammonium sulfate

Übersicht

Beschreibung

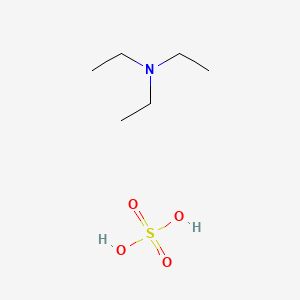

Triethylammonium sulfate is a protic ionic liquid that has gained attention in various scientific fields due to its unique properties. It is formed by the reaction of sulfuric acid with triethylamine, resulting in a compound with the molecular formula C12H32N2O4S . This compound is known for its excellent ionic conductivity and stability, making it a valuable component in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triethylammonium sulfate is synthesized through a Bronsted acid-base reaction between sulfuric acid (H2SO4) and triethylamine (C6H15N). The reaction involves the transfer of a proton from sulfuric acid to triethylamine, forming the ionic liquid . The reaction can be represented as follows:

H2SO4+2C6H15N→(C6H15N)2SO4

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. Techniques such as 1H NMR and FT-IR spectroscopic analysis are employed to confirm the synthesis and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Triethylammonium sulfate undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions, where the sulfate anion can be replaced by other anions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sulfuric acid, triethylamine, and various solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of oxide layers, while substitution reactions can yield different ionic compounds .

Wissenschaftliche Forschungsanwendungen

Triethylammonium sulfate has a wide range of scientific research applications, including:

Biology: The compound’s ionic properties make it useful in various biological studies, particularly in understanding ionic interactions and conductivity.

Wirkmechanismus

The mechanism of action of triethylammonium sulfate involves its ability to conduct ions and participate in electrochemical reactions. The sulfate anion and triethylammonium cation interact with various molecular targets, facilitating reactions such as oxidation and substitution . The compound’s ionic conductivity enhances its effectiveness in these processes, making it a valuable component in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triethylammonium hydrogen sulfate: Similar in structure but with different anionic composition, used as a catalyst in biomass conversion.

Triethylammonium dihydrogen phosphate: Another ionic liquid with similar cationic composition but different anionic properties, used in esterification reactions.

Triethylammonium tetrafluoroborate: Used in various chemical reactions, particularly in esterification of carboxylic acids.

Uniqueness

Triethylammonium sulfate stands out due to its excellent ionic conductivity and stability, making it particularly suitable for applications in electrochemistry and industrial catalysis. Its ability to form stable ionic interactions and participate in various chemical reactions highlights its versatility and effectiveness compared to similar compounds .

Biologische Aktivität

Triethylammonium sulfate (TEAS) is an ionic liquid that has garnered attention in various fields, particularly for its biological activities. This article delves into the synthesis, characterization, and the diverse biological activities of TEAS, supported by relevant case studies and research findings.

Synthesis and Characterization

TEAS is synthesized through a proton transfer reaction between triethylamine (TEA) and sulfuric acid (H₂SO₄). The reaction can be summarized as follows:

This process typically yields a soft solid at room temperature, transitioning to a viscous liquid at temperatures above 45°C. Characterization techniques such as NMR and FT-IR spectroscopy confirm the structure of TEAS, showcasing distinct peaks corresponding to its molecular components .

Biological Activity Profile

TEAS exhibits a broad spectrum of biological activities, including:

- Antibacterial Activity : TEAS has shown significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus. Studies indicate that certain derivatives of triethylammonium compounds possess antibacterial properties comparable to established antibiotics like norfloxacin .

- Antifungal Activity : In addition to antibacterial properties, TEAS demonstrates antifungal activity against various phytopathogens, marking its potential for agricultural applications .

- Anti-inflammatory and Antitumor Effects : Research indicates that TEAS derivatives can exhibit anti-inflammatory and antitumor activities. Compounds containing pyrazole nuclei have been particularly noted for their effectiveness against a range of cancers .

- Anticoagulant Properties : Some studies highlight the anticoagulant potential of TEAS, suggesting its utility in medical applications related to blood coagulation disorders .

Case Studies

- Antimicrobial Efficacy : A study published in 2022 demonstrated that triethylammonium isatin hydrazones exhibited antimicrobial activity against Staphylococcus aureus and Bacillus cereus, with low cytotoxicity levels observed in vitro. This research underscores the potential of TEAS derivatives in developing new antimicrobial agents .

- Pharmacological Applications : Another research effort explored the use of TEAS as a solvent and catalyst in synthesizing biologically active compounds. The study reported high yields of desired products with minimal environmental impact, showcasing TEAS's role in green chemistry while delivering pharmacologically relevant compounds .

Comparative Biological Activity Table

| Biological Activity | TEAS Derivatives | Comparison with Standard Treatments |

|---|---|---|

| Antibacterial | Effective against MRSA and B. cereus | Comparable to norfloxacin |

| Antifungal | Active against phytopathogens | Not specified |

| Anti-inflammatory | Significant effects observed | Similar to NSAIDs |

| Antitumor | Effective against various cancers | Comparable to some chemotherapeutics |

| Anticoagulant | Notable activity | Similar to existing anticoagulants |

Eigenschaften

IUPAC Name |

N,N-diethylethanamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.H2O4S/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNONJXMVMJSMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2399-73-7, 121-44-8 (Parent) | |

| Record name | Ethanamine, N,N-diethyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2399-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N,N-diethyl-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054272296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanamine, N,N-diethyl-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

54272-29-6, 27039-85-6 | |

| Record name | Triethylammonium sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54272-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N,N-diethyl-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054272296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triethylammonium sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.